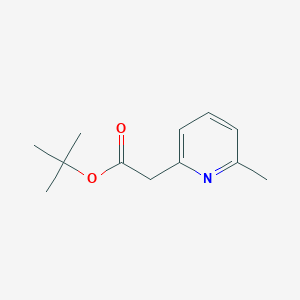
Tert-butyl 2-(6-methylpyridin-2-yl)acetate
Übersicht
Beschreibung
Tert-butyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate typically involves the esterification of 6-methyl-2-pyridinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate.
tert-Butyl acetate: Another ester with a similar tert-butyl group but different functional properties.
2-Pyridyl acetate: A related compound with a pyridine ring and acetate ester but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, methyl substitution, and acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
tert-butyl 2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(13-9)8-11(14)15-12(2,3)4/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
UTLJFXLLWZBLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














